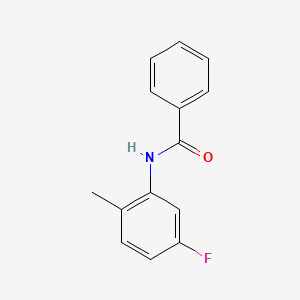

N-(5-fluoro-2-methylphenyl)benzamide

Description

Significance of Benzamide (B126) Scaffolds in Molecular Design

The benzamide moiety is a recurring structural motif in a vast array of biologically active compounds. mdpi.com This simple yet elegant framework, consisting of a benzene (B151609) ring attached to an amide group, provides a rigid backbone that can be readily functionalized to interact with a multitude of biological targets. The amide bond itself is a key feature, capable of participating in hydrogen bonding, a fundamental interaction in molecular recognition processes within biological systems.

The versatility of the benzamide scaffold lies in its synthetic accessibility and the ability to introduce a wide range of substituents onto both the phenyl ring and the amide nitrogen. These modifications allow for the fine-tuning of a molecule's steric and electronic properties, which in turn influences its binding affinity, selectivity, and pharmacokinetic profile. As a result, benzamide derivatives have been successfully developed as antimicrobial, analgesic, anti-inflammatory, and anticancer agents, among other therapeutic applications. mdpi.comchemicalbook.com The inherent stability and favorable pharmacological characteristics of the benzamide core make it a privileged scaffold in the design and discovery of new drugs.

Role of Fluorine Substitution in Enhancing Molecular Interactions

The introduction of fluorine into organic molecules is a widely employed strategy in modern drug design, often imparting unique and beneficial properties to the parent compound. nih.gov Fluorine is the most electronegative element, and its small van der Waals radius allows it to mimic a hydrogen atom in terms of size, minimizing steric hindrance. nih.gov However, its strong electron-withdrawing nature can significantly alter the electronic properties of a molecule.

This strategic substitution can lead to several advantageous effects. Firstly, the carbon-fluorine bond is exceptionally strong, which can enhance the metabolic stability of a drug by blocking sites susceptible to oxidative metabolism. nih.gov Secondly, the presence of fluorine can increase the lipophilicity of a molecule, which may improve its ability to permeate biological membranes. guidechem.comnih.govacs.orgmdpi.com Furthermore, fluorine can modulate the acidity or basicity of nearby functional groups, thereby influencing a compound's ionization state and bioavailability. nih.gov In the context of molecular interactions, fluorine can participate in favorable electrostatic interactions and even form weak hydrogen bonds with biological targets, leading to enhanced binding affinity and potency. guidechem.comnih.govmdpi.com

Overview of N-(5-fluoro-2-methylphenyl)benzamide: Research Context and Analogue Classes

This compound belongs to the class of N-arylbenzamides, a group of compounds that has been extensively investigated for a wide range of biological activities. The core structure features a benzamide group where the amide nitrogen is substituted with a 5-fluoro-2-methylphenyl ring. This particular substitution pattern introduces both a fluorine atom and a methyl group on the N-phenyl ring, which can influence the molecule's conformation and interactions with its biological target.

Research into analogous fluorinated benzamides has revealed a diverse range of potential applications. For instance, various N-phenylbenzamide derivatives have been synthesized and evaluated for their activity as antiviral agents, particularly against Enterovirus 71. nih.gov In other studies, N-phenylbenzamide analogues have been investigated as potential antibacterial and antifungal agents. mdpi.com The substitution pattern on both the benzoyl and the N-phenyl rings is crucial in determining the specific biological activity and potency of these compounds. The class of N-(thiazol-2-yl)-benzamide analogs has been identified as selective antagonists of the Zinc-Activated Channel (ZAC), highlighting the diverse roles of benzamide derivatives.

The broader family of fluorinated benzamides has also been explored for various therapeutic targets. For example, some have been investigated as potential inhibitors of enzymes such as succinate (B1194679) dehydrogenase. The presence and position of the fluorine atom(s) are often key determinants of the inhibitory activity.

Research Aims and Scope for this compound

While specific research dedicated solely to this compound is not extensively documented in publicly available literature, the investigation of this compound would logically follow the aims established for its analogue classes. The primary research aims for a compound of this nature would likely encompass its synthesis, structural characterization, and the evaluation of its biological activity.

A key research goal would be to understand how the specific combination of the 5-fluoro and 2-methyl substituents on the N-phenyl ring influences its physicochemical properties and its interaction with biological targets. This would involve comparing its activity to that of non-fluorinated or differently substituted analogues to elucidate structure-activity relationships (SAR).

The scope of research would likely involve screening this compound against a panel of biological targets, guided by the known activities of related benzamide compounds. This could include assays for antimicrobial, antiviral, or enzyme inhibitory activity. Further research might explore its potential as a scaffold for the development of more potent and selective therapeutic agents. The synthesis of a library of related compounds with variations in the substitution pattern would be a logical next step to optimize for a desired biological effect.

Properties

IUPAC Name |

N-(5-fluoro-2-methylphenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12FNO/c1-10-7-8-12(15)9-13(10)16-14(17)11-5-3-2-4-6-11/h2-9H,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIFBUYOHBDNIGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)F)NC(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Structural Elucidation and Conformational Analysis

Molecular and Supramolecular Architecture

The spatial arrangement of atoms within the molecule (conformation) and the organization of molecules in the crystal lattice (supramolecular structure) are fundamental to its properties. In N-phenylbenzamides, the orientation of the two aromatic rings relative to the central amide plane is a key structural feature.

X-ray Crystallographic Studies of N-(5-fluoro-2-methylphenyl)benzamide and Related Complexes

X-ray crystallography offers definitive evidence of molecular structure and packing in the solid state. Studies on analogous compounds, such as fluorinated and methylated N-phenylbenzamides, reveal common structural motifs and highlight the influence of substituent placement. For instance, the analysis of isomers of fluoro-N-(2-hydroxy-5-methylphenyl)benzamide demonstrates how the position of a fluorine atom can significantly alter crystal packing and intermolecular interactions. mdpi.com Similarly, the structure of N-(2-hydroxy-5-methylphenyl)benzamide provides a valuable non-fluorinated baseline for comparison. nih.govresearchgate.net

Analysis of Hydrogen Bonding Networks and Intermolecular Interactions

In the crystal structures of related N-phenylbenzamides, hydrogen bonding is a dominant force in directing the supramolecular assembly. nih.gov The amide N-H group typically acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) serves as an acceptor. This interaction frequently leads to the formation of infinite chains or dimeric structures. nih.gov

For example, in the crystal structure of N-(2-hydroxy-5-methylphenyl)benzamide, molecules are linked by strong O-H···O hydrogen bonds, creating C(7) chains. These chains are further reinforced by weaker C-H···O contacts, which together form R²₂(7) ring motifs. nih.govresearchgate.net In many benzanilides, intermolecular N-H···O hydrogen bonds are the primary interaction, linking molecules into well-ordered patterns. nih.gov

In fluorinated analogs, the fluorine atom can also participate in weaker interactions, such as C-H···F contacts, which further stabilize the crystal packing. mdpi.com The active participation of fluorine in the assembly of crystal structures is a recurring theme, where it may be involved in forming intramolecular rings or contributing to the formation of molecular chains during crystal growth. mdpi.com

Hydrogen Bond Geometry in a Related Benzamide (B126)

| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | Angle (°) |

|---|---|---|---|---|

| N1—H1···O2 | 0.889 | 2.518 | 3.1928 | 133.1 |

| O2—H20···O1 | 0.89 | 1.75 | 2.6390 | 171.3 |

| C6—H6···O2 | 0.95 | 2.59 | 3.4197 | 146.0 |

Data from the crystal structure of N-(2-hydroxy-5-methylphenyl)benzamide. nih.gov

Conformational Preferences and Torsion Angles

In the structure of N-(2-hydroxy-5-methylphenyl)benzamide, the central amide moiety is nearly planar, and it forms dihedral angles of 5.63° and 10.20° with the benzoyl and the hydroxyphenyl rings, respectively. nih.govresearchgate.net The planarity is more pronounced in the ortho- and meta-fluoro isomers of N-(2-hydroxy-5-methylphenyl)benzamide, where the dihedral angles between the amide plane and the rings are small. mdpi.com In contrast, the para-fluoro isomer exhibits a much more twisted conformation, with the rings oriented at nearly 90° to each other. mdpi.com This highlights the profound impact of substituent position on molecular conformation. The torsion angle C7-N1-C8-C13 (linking the carbonyl carbon to the second phenyl ring) is particularly sensitive to these changes. mdpi.com

Selected Torsion and Dihedral Angles in Related Benzamides

| Compound | Amide-Ring A Dihedral (°) | Amide-Ring B Dihedral (°) | Ring A-Ring B Dihedral (°) |

|---|---|---|---|

| N-(2-hydroxy-5-methylphenyl)benzamide | 5.63 | 10.20 | - |

| o-fluoro-N-(2-hydroxy-5-methylphenyl)benzamide | 4.76 | 6.12 | - |

| m-fluoro-N-(2-hydroxy-5-methylphenyl)benzamide | 1.65 | 5.49 | - |

| p-fluoro-N-(2-hydroxy-5-methylphenyl)benzamide | 26.28 | 70.28 | ~90 |

Ring A refers to the benzoyl ring and Ring B to the N-phenyl ring. Data extracted from published crystallographic studies. mdpi.comnih.gov

Spectroscopic Investigations for Conformational Insights (excluding basic ID)

While X-ray crystallography provides a static picture of the solid state, spectroscopic methods like Nuclear Magnetic Resonance (NMR) can reveal conformational dynamics in solution. For tertiary amides, the hindered rotation around the C-N bond can lead to the observation of distinct sets of signals for different rotamers (cis and trans isomers) at room temperature. scielo.br

In secondary amides like this compound, this rotation is generally faster. However, specific intramolecular interactions can be probed. For instance, in certain fluorinated quinazolines, a weak intramolecular N-H···F hydrogen bond can be characterized by a through-space coupling (¹hJNH,F) in the NMR spectrum, providing direct evidence of the proximity of these atoms. ucla.edu The presence of bulky ortho substituents can also lead to the non-equivalence of amide protons in the ¹H-NMR spectrum, appearing as two distinct signals due to hindered rotation. semanticscholar.org Infrared (IR) spectroscopy can also offer conformational clues; shifts in the N-H and C=O stretching frequencies can indicate the presence and strength of hydrogen bonding. mdpi.comsemanticscholar.org

Computational Approaches to Structural Characterization

Theoretical calculations are a powerful tool for predicting and understanding the structural features of molecules, complementing experimental data.

Density Functional Theory (DFT) Calculations for Ground State Geometries

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. It is widely employed to optimize molecular geometries, predict vibrational frequencies, and calculate various molecular properties. semanticscholar.orgresearchgate.net For N-phenylbenzamides, DFT calculations, often using the B3LYP functional with a basis set like 6-311G(d,p), can accurately predict the ground state geometry in the gas phase. mdpi.comresearchgate.net

These theoretical structures generally show good agreement with experimental bond lengths and angles obtained from X-ray crystallography. mdpi.comresearchgate.net DFT calculations performed on the isomers of fluoro-N-(2-hydroxy-5-methylphenyl)benzamide successfully reproduced the near-planar conformations of the ortho and meta isomers and the highly twisted structure of the para isomer, corroborating the experimental findings. mdpi.com Such calculations are invaluable for understanding the intrinsic conformational preferences of a molecule, free from the packing forces present in a crystal.

Molecular Dynamics Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations are a powerful computational methodology used to explore the conformational landscape of a molecule by simulating the atomic motions over time. For this compound, MD simulations can provide detailed insights into the molecule's flexibility, preferred shapes (conformations), and the energetic barriers between them. This approach allows for a dynamic understanding of the molecule's structure that complements static experimental methods.

The conformational flexibility of this compound is primarily dictated by the rotation around several key single bonds. The most significant of these are the torsion angles that define the relative orientation of the two aromatic rings with respect to the central amide plane.

In the case of this compound, the 2-methyl group is expected to exert a significant steric influence, likely forcing the N-phenyl ring to rotate out of the amide plane. The 5-fluoro substituent, while electronically significant, is sterically smaller and would have less impact on the preferred conformation. Molecular dynamics simulations would map the potential energy surface as a function of these key dihedral angles, revealing the lowest energy conformations and the transition states connecting them.

The results from such simulations are typically presented as Ramachandran-like plots for the key torsions, showing the populated conformational states. Furthermore, the simulations can quantify the relative populations of different conformers at a given temperature, providing a statistical understanding of the conformational equilibrium.

A representative, hypothetical data table derived from a molecular dynamics simulation for this compound is presented below to illustrate the type of detailed findings that would be generated. This data is illustrative and serves to demonstrate the outputs of the simulation methodology.

| Conformer | Dihedral Angle τ1 (C-C-N-C) (°) | Dihedral Angle τ2 (C-N-C-C) (°) | Potential Energy (kcal/mol) | Population (%) |

|---|---|---|---|---|

| A | 35.2 | -145.8 | 0.00 | 65.7 |

| B | -34.9 | 146.1 | 0.05 | 32.1 |

| C | 150.3 | -40.2 | 3.50 | 1.1 |

| D | -151.0 | 41.5 | 3.65 | 1.1 |

This hypothetical data illustrates that the molecule would likely exist in a small number of stable conformations (A and B) that are close in energy and account for the vast majority of the population at equilibrium. The dihedral angles indicate a twisted arrangement of the phenyl rings relative to the central amide group. The higher energy conformers (C and D) represent less stable states that are sampled less frequently during the simulation. The energy values allow for the calculation of the energetic barriers to rotation between these states.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Characterization

Quantum chemical methods, particularly Density Functional Theory (DFT), are employed to characterize the electronic properties of molecules. These calculations provide a foundational understanding of a molecule's stability, reactivity, and electrostatic nature.

Frontier Molecular Orbital Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. nih.govmdpi.com

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates a molecule is more reactive and polarizable. nih.gov For benzamide (B126) derivatives, the distribution of HOMO and LUMO orbitals often localizes on the aromatic rings and the amide linkage, indicating these are the primary sites for chemical reactions. mdpi.com Theoretical calculations for related fluoro-N-phenylbenzamide isomers have shown HOMO-LUMO energy gaps in the range of 4.0 to 4.5 eV, suggesting significant stability. mdpi.comresearchgate.net A smaller energy gap generally implies a greater potential for intramolecular charge transfer, which can influence the molecule's bioactivity. nih.gov

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| o-fluoro-N-(2-hydroxy-5-methylphenyl)benzamide | Data not available | Data not available | 4.2463 mdpi.comresearchgate.net |

| m-fluoro-N-(2-hydroxy-5-methylphenyl)benzamide | Data not available | Data not available | 4.0598 mdpi.com |

| p-fluoro-N-(2-hydroxy-5-methylphenyl)benzamide | Data not available | Data not available | 4.4746 mdpi.comresearchgate.net |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. researchgate.netnih.gov The MEP map uses a color scale to represent different electrostatic potential values on the electron density surface.

Typically, red regions indicate negative electrostatic potential and are associated with nucleophilic reactivity (electron-rich areas), while blue regions signify positive potential, corresponding to electrophilic reactivity (electron-poor areas). nih.gov Green areas represent neutral or zero potential. For benzamide structures, the negative potential is often localized around the electronegative oxygen atom of the carbonyl group, making it a likely site for electrophilic attack. researchgate.netnih.gov Positive potentials are generally found around the amide (N-H) proton and other hydrogen atoms, indicating these as sites for nucleophilic attack. researchgate.net The MEP analysis for related molecules has shown that the fluorine atom can also influence the electrostatic potential distribution across the aromatic ring. mdpi.com

Reactivity Descriptors and Global Chemical Properties

Based on the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated using DFT. These parameters provide quantitative measures of a molecule's reactivity and stability. nih.govresearchgate.net Key descriptors include:

Ionization Potential (I): Approximated as -EHOMO

Electron Affinity (A): Approximated as -ELUMO

Electronegativity (χ): (I + A) / 2

Chemical Hardness (η): (I - A) / 2

Chemical Softness (S): 1 / (2η)

Electrophilicity Index (ω): μ² / (2η), where μ is the chemical potential (-χ)

Chemical hardness (η) is a measure of resistance to charge transfer. mdpi.com A "hard" molecule has a large HOMO-LUMO gap, while a "soft" molecule has a small gap and is more reactive. mdpi.com The electrophilicity index (ω) quantifies the ability of a molecule to accept electrons. nih.gov These descriptors are crucial for comparing the reactivity of different compounds and predicting their behavior in chemical reactions. orientjchem.orgresearchgate.net

| Parameter | Value |

|---|---|

| Electrophilicity Index (ω) | 2.08 nih.gov |

Ligand-Based and Structure-Based Design Principles

Computational modeling is instrumental in drug discovery, employing ligand-based and structure-based design approaches to identify and optimize potential drug candidates.

Molecular Docking Simulations with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govnih.gov This simulation helps to understand the binding mode and affinity of a ligand within the active site of a biological target. Benzamide derivatives have been studied as ligands for various protein targets due to their wide range of biological activities. researchgate.net

Analysis of Binding Modes and Interaction Energies

The results of a docking simulation are typically evaluated using a scoring function, which estimates the binding energy of the protein-ligand complex. A lower binding energy generally indicates a more stable and favorable interaction. Analysis of the docked conformation reveals specific interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues of the protein's active site.

For example, in studies of similar benzamide compounds, the amide group often acts as a hydrogen bond donor and acceptor, forming crucial interactions with the protein backbone or side chains. mdpi.com The aromatic rings can participate in π-π stacking or hydrophobic interactions. In a study involving fluorinated benzamide isomers docked with the VEGFR-2 receptor, hydrogen bonds were observed between the ligand and key amino acid residues like glutamic acid. mdpi.com The binding energy for these interactions provides a quantitative measure of affinity, guiding the selection of compounds for further experimental testing. researchgate.net

Identification of Key Residues in Binding Pockets

Molecular docking studies are frequently employed to predict the binding orientation of small molecule inhibitors within the active site of a protein target. These simulations are critical for identifying the key amino acid residues that stabilize the ligand-protein complex, often through interactions like hydrogen bonds and hydrophobic contacts.

In studies of benzamide derivatives, docking simulations have elucidated specific interactions with various protein targets. For instance, research on fluoro-N-(2-hydroxy-5-methyl phenyl)benzamide isomers as inhibitors for VEGFR-1 and VEGFR-2 receptors revealed important binding interactions. mdpi.comresearchgate.net Molecular docking showed that one of the isomers forms a hydrogen bond between its hydroxyl group and the glutamic acid residue GLU917 within the VEGFR-2 active site. mdpi.com This interaction is significant as a similar hydrogen bond was observed with the reference compound, axitinib. mdpi.com

In a different therapeutic area, benzamide analogues have been investigated as inhibitors of the FtsZ protein, a target for antimicrobial agents. nih.gov Docking studies of these inhibitors into the FtsZ active site identified several key residues involved in crucial hydrogen bond interactions. These include Val 207, Asn 263, Leu 209, Gly 205, and Asn 299. nih.gov The identification of these residues provides a roadmap for designing more potent and selective FtsZ inhibitors.

Furthermore, the introduction of fluorine into benzamide derivatives has been shown to increase binding affinity for the Cereblon (CRBN) protein. nih.gov This enhancement is attributed to fluorine's ability to modulate properties like lipophilicity and to potentially participate in fluorine-containing hydrogen bonds. nih.gov

| Target Protein | Benzamide Derivative/Analogue | Interacting Residues | Interaction Type | Source |

|---|---|---|---|---|

| VEGFR-2 | m-Fluoro-N-(2-hydroxy-5-methyl phenyl)benzamide | GLU917 | Hydrogen Bond | mdpi.com |

| FtsZ | Three-substituted benzamide derivatives | Val 207, Asn 263, Leu 209, Gly 205, Asn-299 | Hydrogen Bond | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. These models are valuable for predicting the activity of newly designed molecules, thereby prioritizing synthetic efforts.

For a series of three-substituted benzamide derivatives targeting the FtsZ protein, a statistically significant three-dimensional (3D-QSAR) model was developed based on a pharmacophore hypothesis. nih.gov The model demonstrated a strong correlation between the experimental and predicted activities of the training and test set molecules. nih.gov The statistical quality of this 3D-QSAR model was validated by several parameters, indicating its robustness and predictive power. nih.gov

| Parameter | Value | Description |

|---|---|---|

| Correlation Coefficient (R²) | 0.8319 | Indicates the goodness of fit for the training set. |

| Cross-validated Coefficient (Q²) | 0.6213 | Measures the predictive ability of the model. |

| Fisher Ratio (F) | 103.9 | Represents the statistical significance of the model. |

| Test Set R² | 0.67 | Indicates the predictive ability for an external set of compounds. |

| Source: nih.gov |

Another computational tool relevant to SAR is the Molecular Electrostatic Potential (MEP). mdpi.com MEP analysis helps to visualize the electron density distribution in a molecule, identifying regions susceptible to electrophilic or nucleophilic attack and those likely to engage in hydrogen-bonding interactions. mdpi.com This information is fundamental to understanding the structure-activity relationships that underpin QSAR models.

Pharmacophore Modeling for Ligand Design

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific target receptor and elicit a biological response. This approach is instrumental in ligand design and virtual screening to discover new active compounds.

A study on benzamide analogues as FtsZ inhibitors led to the development of a five-featured pharmacophore model. nih.gov This model was generated from a set of 97 molecules with a wide range of minimum inhibitory concentration (MIC) values. nih.gov The resulting hypothesis, ADHRR.1682, provided a clear picture of the key features required for FtsZ inhibition by this class of compounds. nih.gov

| Pharmacophore Feature | Count |

|---|---|

| Hydrogen Bond Acceptor | 1 |

| Hydrogen Bond Donor | 1 |

| Hydrophobic | 1 |

| Aromatic Ring | 2 |

| Source: nih.gov |

This validated pharmacophore model serves as a 3D query for screening chemical databases to find novel scaffolds or for guiding the modification of existing ligands to enhance their activity. The model effectively summarizes the crucial interactions observed in docking studies, such as hydrogen bonding and hydrophobic interactions with key residues in the FtsZ binding pocket. nih.gov

Molecular Interactions and Biological Target Engagement in Vitro/mechanistic Focus

Enzyme Inhibition Studies (in vitro)

In vitro enzyme inhibition assays are fundamental in pharmacological research to determine the potency and selectivity of a compound against specific enzyme targets. Such studies typically measure the concentration of the compound required to inhibit 50% of the enzyme's activity, known as the half-maximal inhibitory concentration (IC50). Despite the relevance of the following enzyme systems in various pathological conditions, specific research detailing the inhibitory activity of N-(5-fluoro-2-methylphenyl)benzamide against them could not be located.

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the metabolism of neurotransmitters. Their inhibition is a key strategy in the treatment of depression and neurodegenerative diseases like Parkinson's disease. An in vitro study would be necessary to determine if this compound can inhibit either MAO-A or MAO-B and to quantify its potency (IC50 values).

Bruton's Tyrosine Kinase (BTK) Inhibition

Bruton's Tyrosine Kinase is a crucial signaling enzyme in B-cells, and its inhibition has become a significant therapeutic approach for B-cell malignancies and autoimmune disorders. nih.govacs.org To ascertain any potential role for this compound in these areas, in vitro kinase assays would be required to measure its inhibitory effect on BTK activity.

Alpha-Amylase and Alpha-Glucosidase Inhibition

Alpha-amylase and alpha-glucosidase are key enzymes in the digestion of carbohydrates. nih.gov Their inhibition can help manage postprandial hyperglycemia in type 2 diabetes. nih.gov Specific enzymatic assays would be needed to evaluate whether this compound possesses inhibitory activity against these enzymes.

Poly(ADP-ribose) polymerase (PARP1) Enzyme Inhibition

PARP1 is an enzyme vital for DNA repair. researchgate.netscience.gov PARP inhibitors have emerged as a significant class of anti-cancer agents, particularly for tumors with deficiencies in other DNA repair pathways, such as those with BRCA mutations. nih.gov An in vitro PARP1 inhibition assay would be the first step in determining if this compound has any potential in this therapeutic area. ucsd.edu

Alkaline Phosphatase Inhibition

Alkaline phosphatases are a group of enzymes involved in various physiological processes, and their inhibition is being explored for several therapeutic applications. nih.gov Evaluation of this compound in an in vitro alkaline phosphatase inhibition assay would be necessary to understand its potential effects on this enzyme system.

Other Relevant Enzyme Systems

The biological activity of a compound is not limited to a single target. Broad screening against a panel of other relevant enzymes would be essential to build a complete profile of the molecular interactions of this compound. Currently, there is no available data from such screening studies.

Receptor Binding and Modulation (in vitro)

Vascular Endothelial Growth Factor Receptor (VEGFR) Interactions

Cereblon (CRBN) Binding and Ubiquitin-Mediated Degradation Pathways

There is a growing body of evidence suggesting that fluorinated benzamide (B126) derivatives can act as binders to Cereblon (CRBN), a substrate receptor for the Cullin-RING E3 ubiquitin ligase complex. The incorporation of fluorine atoms into benzamide structures has been shown to enhance binding affinity to CRBN. acs.orgnih.gov This interaction is of significant interest in the development of proteolysis-targeting chimeras (PROTACs), which are bifunctional molecules that recruit specific proteins to E3 ligases for their subsequent ubiquitin-mediated degradation. While direct binding data for this compound to CRBN is not specified, its structural features align with those of other fluorinated benzamides that have demonstrated CRBN engagement. The underlying principle involves the benzamide moiety interacting with the CRBN binding pocket, an interaction that can be modulated by the presence and position of the fluorine atom.

General Receptor Affinity Profiling

A comprehensive receptor affinity profile for this compound across a wide range of receptors is not available in the public domain. Such profiling is crucial to determine the selectivity of the compound and to identify potential off-target effects. Studies on various N-substituted benzamides have revealed a broad spectrum of biological activities, including induction of apoptosis and cell cycle arrest in cancer cells. nih.gov However, the specific receptor interactions that mediate these effects for this compound remain to be determined through extensive in vitro screening assays.

Mechanistic Investigations of Molecular Activity (in vitro)

Elucidation of Molecular Pathways Affected

Given the potential for CRBN binding, a primary molecular pathway that could be affected by this compound is the ubiquitin-proteasome system. By binding to CRBN, such compounds can modulate the substrate specificity of the E3 ligase complex, leading to the degradation of specific target proteins. The identity of these potential downstream targets for this compound-mediated degradation has not been reported.

Furthermore, studies on other N-substituted benzamides have indicated their ability to induce apoptosis through the mitochondrial pathway, involving the release of cytochrome c and activation of caspase-9. nih.gov It is plausible that this compound could engage similar apoptotic pathways.

Interference with Specific Cellular Processes (e.g., cell cycle, apoptosis pathways, in vitro cellular models)

Research on N-substituted benzamides has demonstrated their capacity to interfere with fundamental cellular processes. For instance, some of these compounds have been shown to induce a p53-independent G2/M cell cycle block prior to the onset of apoptosis. nih.gov This suggests an interference with the cellular machinery that governs cell cycle progression.

The induction of apoptosis is another key cellular process affected by this class of compounds. The mechanism often involves the intrinsic apoptotic pathway, characterized by the involvement of Bcl-2 family proteins and the activation of downstream caspases. nih.gov While these findings provide a framework for the potential cellular effects of this compound, specific experimental data from in vitro cellular models are necessary to confirm its precise impact on cell cycle regulation and apoptosis.

Structure Activity Relationship Sar Studies

Impact of Fluoro and Methyl Substituents on Molecular Interactions

In a broader context, the introduction of a fluorine atom can lead to new, favorable interactions with protein residues. For instance, in a study of Keap1-Nrf2 protein-protein interaction inhibitors, the introduction of a fluorine atom appeared to create a new interaction with a glutamine residue (Gln530) and strengthen a hydrogen bond with a serine residue (Ser555). nih.gov Such interactions can provide a significant enthalpy-driven advantage in binding affinity. nih.gov However, the introduction of fluorine can also induce unfavorable conformational strains, such as a less ideal torsion angle, which may lead to an entropic penalty. nih.gov

The methyl group, on the other hand, primarily contributes to molecular interactions through steric and hydrophobic effects. Its bulk can dictate the preferred conformation of the molecule and influence how it fits into a binding pocket. The substitution of methyl groups can increase the strength of intramolecular hydrogen bonding by increasing π-electron delocalization. researchgate.net In N-(5-fluoro-2-methylphenyl)benzamide, the ortho-methyl group on the aniline (B41778) ring can influence the planarity of the molecule. In a similar compound, 2-chloro-N-(2-methylphenyl)benzamide, the ortho-methyl group was found to be positioned syn to the N-H bond. nih.gov This orientation can affect the molecule's ability to form intermolecular hydrogen bonds.

Role of the Amide Linkage in Target Engagement

The amide linkage is a cornerstone of the molecular architecture of this compound, playing a critical role in target engagement. This functional group is a classic hydrogen bond donor (via the N-H group) and acceptor (via the C=O group), enabling the formation of strong and directional interactions with protein backbones and side chains.

The planarity of the amide bond is a key feature that imparts a degree of rigidity to the molecule, which can be favorable for binding affinity by reducing the entropic cost of binding. Studies on similar benzamide (B126) structures have shown that the central amide moiety is often close to planar. nih.govresearchgate.net This planarity facilitates the formation of intermolecular hydrogen bonds, which can link molecules into chains or dimers in the crystalline state and are indicative of their potential interactions in a biological context. nih.gov For example, in the crystal structure of 2-chloro-N-(2-methylphenyl)benzamide, N-H···O hydrogen bonds link the molecules into infinite chains. nih.gov

Furthermore, the amide bond can be involved in the formation of intramolecular hydrogen bonds, which can stabilize the molecule's conformation. In N-(2-hydroxy-5-methylphenyl)benzamide, a short intramolecular N-H···O contact is present. researchgate.net The stereochemistry around the amide bond can also be critical. In a study of fluoro-N-(2-hydroxy-5-methylphenyl)benzamide isomers, the position of the fluorine atom was found to influence the activation and deactivation of inter-peptide N-H···O bonds, which in turn defined the supramolecular properties of the compounds. mdpi.comresearchgate.net

Influence of Substituent Variations on Potency and Selectivity

The potency and selectivity of this compound analogues are highly sensitive to variations in substituents on both the benzoyl and the N-phenyl rings. Structure-activity relationship studies on related benzamide series have provided valuable insights into these effects.

For instance, in a series of N-benzyl phenethylamines, which share some structural similarities with benzamides, the nature and position of substituents on the N-benzyl group significantly impacted binding affinity and functional activity at serotonin (B10506) receptors. nih.gov While a comprehensive SAR for this compound itself is not publicly detailed, data from related LRRK2 inhibitors and other benzamide series can provide illustrative principles. In the development of 5-substituent-N-arylbenzamide derivatives as LRRK2 inhibitors, extensive SAR studies led to the discovery of potent and selective compounds. nih.gov

The following table, derived from a study on N-benzyl phenethylamines, illustrates how substituent changes can affect biological activity, in this case, at 5-HT2A and 5-HT2C receptors. While not direct analogues, the principles of how electronic and steric factors of substituents influence potency and selectivity are transferable.

| Compound | N-Benzyl Substituent | Phenethylamine (B48288) 4-Substituent | 5-HT2A Ki (nM) | 5-HT2C Ki (nM) | Selectivity (2C/2A) |

|---|---|---|---|---|---|

| 1a | 2-Methoxy | H | 11 | 15 | 1.4 |

| 1b | 2-Hydroxy | H | 0.43 | 180 | 420 |

| 1c | 2-Fluoro | H | 1.5 | 120 | 80 |

| 7a | 2-Methoxy | Methyl | 1.8 | 11 | 6.1 |

| 7b | 2-Hydroxy | Methyl | 0.11 | 120 | 1100 |

| 7d | 2,3-Methylenedioxy | Methyl | 0.43 | 19 | 44 |

Data is illustrative and adapted from a study on N-benzyl phenethylamines to demonstrate SAR principles. nih.gov

This data highlights that a simple change, such as from a methoxy (B1213986) to a hydroxyl group at the 2-position of the N-benzyl ring (compare 1a and 1b), can dramatically increase both potency and selectivity. Similarly, the introduction of a fluorine atom (1c) also modulates these properties. nih.gov The 4-substituent on the phenethylamine ring also plays a crucial role, with a methyl group generally leading to higher potency. nih.gov

Design and Synthesis of this compound Analogues for SAR Probing

The exploration of the structure-activity relationships of this compound necessitates the design and synthesis of a diverse range of analogues. The general synthetic route to this class of compounds involves the coupling of a substituted benzoic acid (or its corresponding acyl chloride) with a substituted aniline.

For this compound, the synthesis would typically involve the reaction of benzoyl chloride with 5-fluoro-2-methylaniline. To probe the SAR, analogues can be designed by systematically varying the substituents on both aromatic rings. For example, to investigate the importance of the fluorine and methyl groups, analogues with different halogens (Cl, Br) or alkyl groups (ethyl, isopropyl) at the 5- and 2-positions of the aniline ring, respectively, could be synthesized. Similarly, the effect of substituent position could be explored by synthesizing isomers with the fluoro and methyl groups at different positions.

On the benzoyl ring, a wide array of substituents can be introduced to probe for additional interactions with the target. These can range from simple electron-donating or electron-withdrawing groups to more complex heterocyclic moieties. The design of these analogues is often guided by computational modeling and an understanding of the target's binding site.

The synthesis of related benzamide libraries for SAR studies has been reported in the literature. For instance, the synthesis of N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors of glycine (B1666218) transporter-1 involved the optimization of both the benzamide and central ring components. nih.govresearchgate.net Another example is the synthesis of 5-substituent-N-arylbenzamide derivatives as LRRK2 inhibitors, where an extensive SAR study was conducted. nih.gov The synthesis of novel benzoxazoles, which also contain a substituted phenyl ring, demonstrates another approach to creating analogues with potentially improved properties. researchgate.net

The general synthetic approach for creating a library of this compound analogues for SAR probing is outlined below:

Step 1: Synthesis of Substituted Benzoyl Chlorides A variety of substituted benzoic acids can be converted to their corresponding acyl chlorides using reagents such as thionyl chloride or oxalyl chloride.

Step 2: Synthesis of Substituted Anilines A diverse collection of commercially available or synthetically prepared substituted anilines can be procured. This would include isomers of fluoro-methylaniline and anilines with other functional groups.

Step 3: Amide Coupling Reaction The substituted benzoyl chloride is reacted with the substituted aniline, typically in the presence of a base (e.g., pyridine, triethylamine) in an inert solvent (e.g., dichloromethane, tetrahydrofuran), to form the desired N-arylbenzamide analogue.

This systematic approach allows for the generation of a focused library of compounds, which can then be screened for biological activity to build a comprehensive SAR model.

Future Research Directions and Translational Potential

Development of Advanced Computational Models for N-(5-fluoro-2-methylphenyl)benzamide Derivatives

The advancement of computational chemistry offers powerful tools to predict and analyze the behavior of this compound and its derivatives at a molecular level. The development of sophisticated computational models is a crucial first step in understanding their structure-activity relationships (SAR) and optimizing their properties.

Theoretical evaluations using methods like Density Functional Theory (DFT) can provide insights into the electronic structure, stability, and reactivity of these molecules. mdpi.com For instance, DFT calculations at the B3LYP/6-311G(d,p) level of theory can be employed to determine optimized molecular geometries, vibrational frequencies (IR spectra), and electronic properties, which can then be correlated with experimental data. mdpi.com Molecular Electrostatic Potential (MEP) analysis is another effective tool for identifying the electron-rich and electron-deficient regions of the molecule, which are fundamental for predicting sites of electrophilic and nucleophilic attack and understanding hydrogen-bonding interactions. mdpi.com

Molecular docking simulations are essential for predicting the binding affinity and orientation of this compound derivatives within the active sites of target proteins. nih.gov By employing programs like AutoDock Vina, researchers can screen these compounds against various biological targets, such as kinases or receptors, to identify potential therapeutic applications. mdpi.com Furthermore, molecular dynamics (MD) simulations can validate the stability of ligand-protein complexes predicted by docking, providing a more dynamic picture of the molecular interactions over time. nih.gov

| Computational Model | Application for this compound Derivatives | Potential Insights |

| Density Functional Theory (DFT) | Calculation of electronic structure, molecular geometry, and vibrational frequencies. mdpi.com | Understanding of molecular stability, reactivity, and spectroscopic properties. |

| Molecular Electrostatic Potential (MEP) | Visualization of electrostatic potential on the molecule's surface. mdpi.com | Identification of sites for hydrogen bonding and non-covalent interactions with biological targets. |

| Molecular Docking | Prediction of binding modes and affinities of derivatives to specific protein targets. nih.gov | Prioritization of compounds for synthesis and in vitro testing; hypothesis generation for mechanism of action. |

| Molecular Dynamics (MD) Simulations | Analysis of the dynamic stability of ligand-protein complexes in a simulated physiological environment. nih.gov | Confirmation of binding stability and detailed characterization of intermolecular interactions over time. |

| Quantitative Structure-Activity Relationship (QSAR) | Development of statistical models correlating chemical structure with biological activity. | Prediction of the activity of unsynthesized derivatives and guidance for rational design. |

| ADMET Prediction | In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. nih.gov | Early assessment of drug-like properties to identify candidates with favorable pharmacokinetic profiles. |

Integration of Multi-Omics Data with Molecular Interaction Studies (in vitro)

To fully comprehend the biological impact of this compound, integrating molecular interaction data with high-throughput multi-omics technologies is essential. nih.govnih.gov This approach provides a systems-level understanding of how the compound influences cellular processes. nih.gov

In vitro studies, such as enzyme inhibition assays or receptor binding assays, can identify the direct molecular targets of this compound. Once a primary target is identified, multi-omics approaches can be employed in relevant cell lines to map the downstream consequences of this interaction.

Transcriptomics (RNA-seq): Can reveal changes in gene expression profiles following treatment with the compound, identifying entire pathways that are up- or down-regulated.

Proteomics: Can quantify changes in protein levels and post-translational modifications, providing a more direct link to cellular function.

Metabolomics: Can measure fluctuations in endogenous metabolites, offering a functional readout of the cellular state and identifying metabolic pathways affected by the compound. nih.gov

By combining these datasets, researchers can construct a comprehensive picture of the compound's mechanism of action, moving beyond a single target to a network-level perspective. nih.gov For example, if in vitro studies show that this compound inhibits a specific kinase, transcriptomics could reveal the downstream gene targets of that kinase's signaling pathway, while metabolomics could show the resulting changes in cellular metabolism. nih.govnih.gov This integrated approach is critical for understanding the compound's broader biological effects and for identifying potential biomarkers of its activity.

| Omics Data Type | Integration with in vitro Molecular Interaction Data | Example Insights for this compound |

| Transcriptomics | Correlate direct target inhibition with global changes in gene expression. | Identification of signaling pathways modulated by the compound downstream of its primary target. |

| Proteomics | Link target binding affinity to changes in protein expression and post-translational modifications. | Validation of pathway modulation at the protein level and discovery of off-target effects. |

| Metabolomics | Connect target engagement with alterations in the cellular metabolic profile. nih.gov | Revealing functional consequences of target inhibition, such as shifts in energy metabolism or lipid profiles. |

| Epigenomics | Assess how the compound might indirectly influence epigenetic marks like DNA methylation or histone acetylation. | Understanding long-term changes in gene regulation induced by the compound. |

Rational Design of Targeted this compound Analogues for Specific Biological Pathways (pre-clinical, non-human focus)

The principles of rational design can be applied to modify the this compound scaffold to create analogues with enhanced potency, selectivity, and optimized properties for specific biological pathways. rsc.org This process relies on an iterative cycle of design, synthesis, and testing, informed by computational modeling and in vitro assay results.

Starting with the core structure of this compound, systematic modifications can be explored. For instance, the position and nature of substituents on both the phenyl and benzamide (B126) rings can be altered to probe interactions with a target protein. The fluorine atom is a key feature, as its high electronegativity and ability to form hydrogen bonds can significantly influence binding affinity and metabolic stability. mdpi.com The methyl group's position also affects the molecule's conformation and steric interactions within a binding pocket.

The goal is to develop analogues that selectively modulate key nodes in disease-relevant pathways, such as signaling cascades involved in cell proliferation or inflammation. acs.org For example, if a particular kinase is identified as a target, analogues could be designed to optimize interactions with the ATP-binding site or an allosteric pocket to achieve high selectivity over other kinases. nih.gov Pre-clinical evaluation of these rationally designed analogues in cell-based assays and non-human models is a critical step in validating their therapeutic potential.

| Structural Modification Area | Design Rationale | Potential Biological Outcome (Hypothetical) |

| Benzamide Ring Substitution | Introduce electron-donating or -withdrawing groups to modulate electronic properties and form new interactions. | Enhance binding affinity for a target protein; alter selectivity profile. |

| Fluoro-methylphenyl Ring | Vary the position of the fluorine and methyl groups or replace them with other halogens or alkyl groups. | Fine-tune steric and electronic complementarity with the target's binding site. |

| Amide Linker Modification | Replace the amide bond with bioisosteres (e.g., reverse amide, sulfonamide) to alter chemical stability and hydrogen bonding patterns. nih.gov | Improve metabolic stability and pharmacokinetic properties. |

| Scaffold Hopping | Replace the benzamide core with a different heterocyclic scaffold while maintaining key pharmacophoric features. | Discover novel chemical series with improved drug-like properties or different intellectual property space. |

Exploration of this compound as a Molecular Probe for Biological Systems (in vitro)

The intrinsic properties of this compound, particularly the presence of the fluorine atom, make it an attractive candidate for development as a molecular probe for in vitro biological studies. Molecular probes are essential tools for studying the function and dynamics of biological systems.

The fluorine-19 (¹⁹F) nucleus is an excellent handle for Nuclear Magnetic Resonance (NMR) spectroscopy because it has a spin of ½, a high gyromagnetic ratio, and 100% natural abundance, with no endogenous background signal in biological systems. nih.gov An appropriately designed ¹⁹F-containing molecule like this compound could be used as a probe to study protein-ligand interactions. nih.gov Changes in the ¹⁹F NMR chemical shift upon binding to a target protein can provide valuable information about the binding event and the local chemical environment within the binding site. nih.gov

Beyond NMR, the compound could be modified to incorporate other reporter groups. For example, attaching a fluorescent tag would allow for its use in fluorescence polarization assays to quantify binding affinities or in cellular imaging to visualize its subcellular localization. Biotinylation of a non-critical position on the molecule could enable its use in pull-down assays to identify its binding partners from cell lysates. The development of this compound into a versatile molecular probe would provide a powerful means to investigate complex biological pathways in vitro.

| Application as a Molecular Probe | Technique | Information Gained |

| Binding Event Detection | ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirmation of binding to a target protein and characterization of the local environment of the fluorine atom within the binding site. nih.gov |

| Quantification of Binding Affinity | Isothermal Titration Calorimetry (ITC) / Surface Plasmon Resonance (SPR) | Direct measurement of thermodynamic and kinetic parameters of the interaction with a target biomolecule. |

| Target Identification | Affinity Chromatography / Pull-down Assays (with a biotinylated analogue) | Isolation and identification of specific binding proteins from complex biological samples. |

| Enzyme Activity Profiling | Activity-Based Protein Profiling (with a reactive analogue) | Covalent labeling and identification of active enzymes targeted by the compound in a proteome. |

Q & A

Q. What are the optimal synthetic routes for N-(5-fluoro-2-methylphenyl)benzamide under controlled laboratory conditions?

Microwave-assisted synthesis is a highly efficient method for this compound. A typical protocol involves refluxing 2-benzamidoacetic acid with thiosemicarbazide and phosphorus oxychloride, followed by basification with potassium hydroxide and recrystallization from ethanol. This approach reduces reaction time and improves yield compared to conventional heating. Key steps include monitoring purity via TLC and confirming product identity through melting point analysis .

Q. How can researchers characterize this compound using spectroscopic techniques?

A combination of NMR (400 MHz), NMR, and FTIR spectroscopy is recommended. For NMR, dissolve the compound in deuterated DMSO or CDCl and reference internal standards (e.g., TMS). Fluorine’s anisotropic effects may cause splitting in NMR, requiring careful integration. FTIR confirms amide C=O stretches (~1650 cm) and aromatic C-F vibrations (~1250 cm). Mass spectrometry (ESI or EI) validates molecular weight, with fragmentation patterns analyzed against predicted pathways .

Advanced Research Questions

Q. How can contradictions in NMR data due to fluorine’s anisotropic effects be resolved?

Fluorine’s strong spin-spin coupling and anisotropic shielding can distort and signals. Use 2D NMR techniques (e.g., COSY, HSQC) to decouple overlapping peaks. For quantitative analysis, employ NMR with hexafluorobenzene as an external standard. Adjust solvent polarity (e.g., DMSO vs. CDCl) to minimize signal broadening. Computational tools like DFT can simulate spectra to cross-validate experimental observations .

Q. What crystallographic methods are suitable for resolving the structure of this compound?

Single-crystal X-ray diffraction using SHELX (SHELXL for refinement) provides high-resolution structural data. Crystallize the compound via slow evaporation in a polar aprotic solvent (e.g., ethyl acetate). Use WinGX for data integration and ORTEP-3 for visualization. Address disorder in aromatic rings by refining occupancy factors and applying restraints. Publish CIF files with the Cambridge Structural Database (CSD) for reproducibility .

Q. How to design structure-activity relationship (SAR) studies for anticancer activity evaluation?

Synthesize derivatives with modifications to the fluorine or methyl groups on the phenyl ring and the benzamide backbone. Test in vitro cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Correlate substituent electronic properties (Hammett σ values) with IC data. Molecular docking (e.g., AutoDock Vina) can predict binding affinity to targets like tyrosine kinases, guiding further optimization .

Q. What computational approaches predict physicochemical and pharmacokinetic properties of this compound?

Use QSPR models and quantum chemical calculations (e.g., Gaussian09) to compute logP, solubility, and bioavailability. PubChem’s cheminformatics tools analyze topological polar surface area (TPSA) and hydrogen-bonding capacity. Machine learning platforms (e.g., CC-DPS) integrate neural networks to forecast ADMET properties, prioritizing derivatives for synthesis .

Q. How should researchers address conflicting biological activity data across studies?

Standardize assay conditions (e.g., cell passage number, serum concentration) and validate purity via HPLC (>95%). Reproduce experiments in triplicate with positive controls (e.g., doxorubicin for cytotoxicity). Cross-reference discrepancies with structural analogs in databases like ChEMBL. Publish raw data in supplementary materials to enable meta-analyses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.